molecular formula C8H13N3OS B1372716 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide CAS No. 1019108-37-2

2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide

Cat. No. B1372716
CAS RN: 1019108-37-2
M. Wt: 199.28 g/mol
InChI Key: BZUSHCNFBYZIHG-UHFFFAOYSA-N
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Description

2-(2-Amino-1,3-thiazol-4-yl)-N-propylacetamide, also known as 2-Amino-1,3-thiazol-4-ylpropionamide, is a thiazole-based compound that has been widely studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It is a synthetic compound, and its synthesis can be achieved through a variety of methods. In

Scientific Research Applications

Anticancer Applications

The 2-aminothiazole scaffold, which includes compounds like “2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide”, has been identified as having potent inhibitory activity against various human cancerous cell lines. These include breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The mechanism of action often involves interference with cell signaling pathways critical for cancer cell proliferation and survival.

Antimicrobial Activity

2-Aminothiazole derivatives are known for their antimicrobial properties. They have been used as starting materials for synthesizing a range of heterocyclic analogues that exhibit significant antibacterial and antifungal activities. This makes them valuable in the development of new treatments for infections caused by multidrug-resistant strains .

Anti-inflammatory Properties

The anti-inflammatory potential of 2-aminothiazole compounds is well-documented. They act by modulating inflammatory pathways, which can be beneficial in treating conditions like arthritis, asthma, and other inflammatory diseases .

Antioxidant Effects

These compounds also exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress. This stress is implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and aging-related conditions .

Analgesic Effects

2-Aminothiazole derivatives have been reported to possess analgesic properties, providing pain relief in various conditions. This is particularly important for developing new analgesics that can serve as alternatives to opioids, which have a high risk of dependency .

Anti-HIV Activity

The structural versatility of 2-aminothiazole-based compounds allows them to be effective against HIV. By inhibiting key enzymes required for the virus’s replication, these compounds can be integral to antiretroviral therapy regimens .

Anthelmintic Applications

These compounds have shown promise as anthelmintics, which are drugs that expel parasitic worms (helminths) from the body. Their efficacy against these parasites can lead to new treatments for helminthic infections, which are a major health concern in many parts of the world .

Drug Development and Synthesis

2-Aminothiazole derivatives are pivotal in drug development due to their structural diversity and biological activity. They serve as key intermediates in synthesizing a wide array of therapeutic agents, highlighting their importance in medicinal chemistry .

properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-2-3-10-7(12)4-6-5-13-8(9)11-6/h5H,2-4H2,1H3,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUSHCNFBYZIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide

CAS RN

1019108-37-2
Record name 2-(2-aminothiazol-4-yl)-N-propylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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